

Crelosidenib (LY3410738): A Technical Guide for Researchers in Cholangiocarcinoma

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Compound of Interest		
Compound Name:	Crelosidenib	
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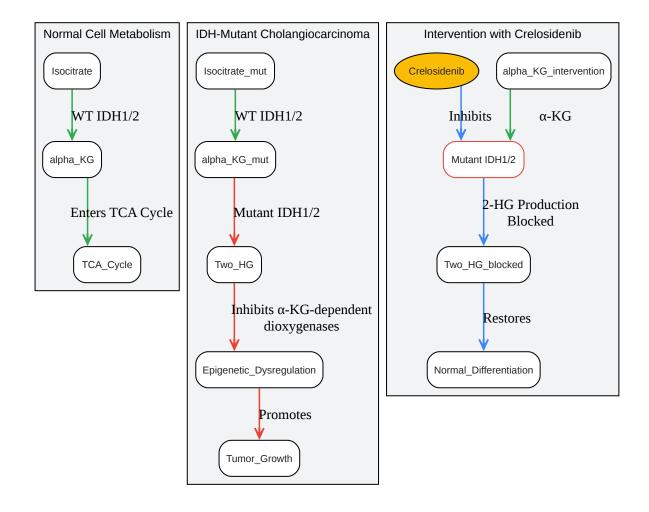
This technical guide provides an in-depth overview of the investigational new drug **Crelosidenib** (LY3410738), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2), for the treatment of cholangiocarcinoma (CCA). This document details the mechanism of action, preclinical data, and available clinical trial results, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action

Crelosidenib is an orally available small molecule that selectively inhibits mutant forms of IDH1 and IDH2 enzymes.[1] In normal physiology, wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG). However, specific mutations in the IDH1 and IDH2 genes, commonly found in a subset of cholangiocarcinomas, lead to a neomorphic enzymatic activity. This results in the conversion of α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]

High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. **Crelosidenib** covalently binds to the mutant IDH1/2 enzymes, inhibiting the production of 2-HG.[3] This reduction in 2-HG levels is believed to restore normal cellular differentiation and inhibit tumor growth.





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Figure 1: Crelosidenib's mechanism of action in IDH-mutant cancer.

Preclinical Data

Crelosidenib has demonstrated potent and selective inhibition of mutant IDH1 and IDH2 enzymes in preclinical studies.

In Vitro Enzyme Inhibition



The half-maximal inhibitory concentrations (IC50) of **Crelosidenib** against various mutant IDH enzymes are summarized in the table below.

Mutant Enzyme	IC50 (nM)
IDH1 R132H	6.27[4][5]
IDH1 R132C	3.71
IDH2 R140Q	36.9
IDH2 R172K	11.5
HT1080 cells (IDH1 R132C)	1.28

Table 1: In Vitro Inhibitory Activity of Crelosidenib

In Vivo Inhibition of 2-HG

In a xenograft mouse model with an IDH1 mutation, oral administration of **Crelosidenib** led to a dose-dependent inhibition of 2-hydroxyglutarate.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Representative Protocol):

- Enzyme Preparation: Recombinant human mutant IDH1 (R132H, R132C) and IDH2 (R140Q, R172K) enzymes are expressed and purified.
- Reaction Mixture: The assay is performed in a reaction buffer containing the respective mutant IDH enzyme, α-ketoglutarate, and NADPH.
- Inhibitor Addition: **Crelosidenib** is serially diluted and added to the reaction mixture.
- Incubation: The reaction is initiated by the addition of isocitrate and incubated at a controlled temperature.
- Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.





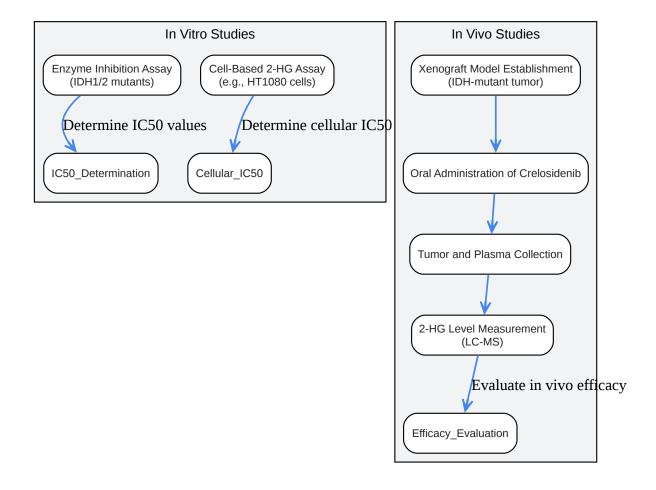


 IC50 Calculation: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

In Vivo Xenograft Study (Representative Protocol):

- Cell Line: A human cancer cell line with a known IDH1 mutation (e.g., HT1080 fibrosarcoma)
 is used.
- Animal Model: Immunocompromised mice (e.g., nude mice) are used.
- Tumor Implantation: The cancer cells are subcutaneously injected into the flanks of the mice.
- Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control or **Crelosidenib** orally at various dose levels.
- Tumor and Plasma Collection: At specified time points, tumor tissue and plasma samples are collected.
- 2-HG Measurement: The levels of 2-HG in the collected samples are quantified using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The percentage of 2-HG inhibition is calculated relative to the vehicle-treated control group.





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Figure 2: Workflow of preclinical evaluation for Crelosidenib.

Clinical Development in Cholangiocarcinoma

Crelosidenib is being evaluated in a Phase 1 clinical trial (NCT04521686) for patients with advanced solid tumors harboring IDH1 or IDH2 mutations, including cholangiocarcinoma.

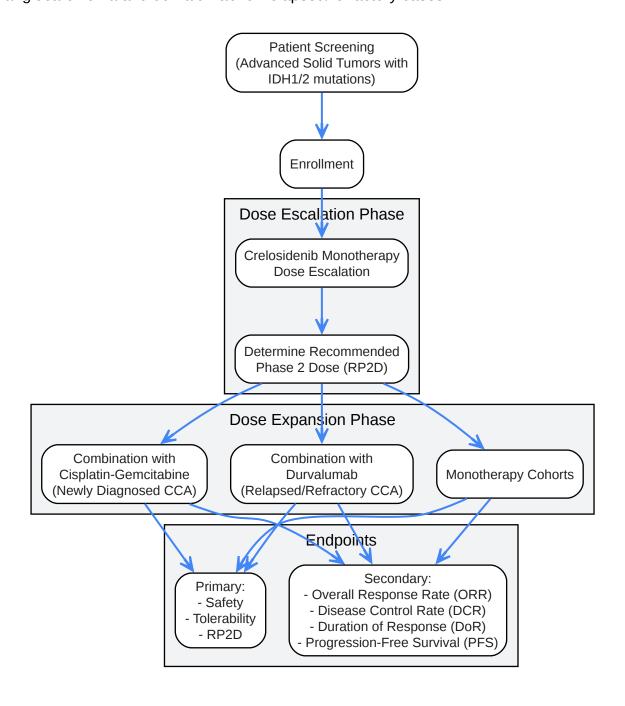
Study Design (NCT04521686)

This is an open-label, multicenter, Phase 1 study with dose-escalation and dose-expansion cohorts. The primary objectives are to assess the safety, tolerability, and determine the



recommended Phase 2 dose (RP2D) of **Crelosidenib**. Secondary objectives include evaluating the preliminary anti-tumor activity.

The study includes cohorts for **Crelosidenib** monotherapy and in combination with other agents, such as cisplatin-gemcitabine (CISGEM) for newly diagnosed IDH-mutant cholangiocarcinoma and durvalumab for relapsed/refractory cases.



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Figure 3: High-level workflow of the NCT04521686 clinical trial.

Clinical Efficacy Data

The final results from the first-in-human Phase 1 study of Crelosidenib have been reported.

Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)
Relapsed/Refractory IDH1/2- mutant Cholangiocarcinoma (Monotherapy)	5.2%	56.9%

Table 2: Crelosidenib Monotherapy Efficacy in Relapsed/Refractory Cholangiocarcinoma

Treatment Arm	Overall Response Rate (ORR)	Median Duration of Response (DoR)	Median Progression-Free Survival (PFS)
Crelosidenib + Cisplatin-Gemcitabine (Newly Diagnosed IDH-mutant CCA)	42.1%	8.1 months	10.2 months

Table 3: **Crelosidenib** in Combination with Cisplatin-Gemcitabine in Newly Diagnosed Cholangiocarcinoma

Conclusion

Crelosidenib is a promising investigational agent for the treatment of cholangiocarcinoma harboring IDH1 or IDH2 mutations. Its potent and selective inhibition of the mutant enzymes leads to a reduction in the oncometabolite 2-HG, with the potential to restore normal cellular processes. Early clinical data suggests that **Crelosidenib** has a manageable safety profile and demonstrates anti-tumor activity, both as a monotherapy in the relapsed/refractory setting and more notably in combination with standard chemotherapy for newly diagnosed patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **Crelosidenib** in this patient population.



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References

- 1. Crelosidenib Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Crelosidenib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
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